6-METHOXY-5-(4-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE 6-METHOXY-5-(4-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8815798
InChI: InChI=1S/C21H19NO3S3/c1-21(2)18-16(20(26)28-27-18)14-6-5-7-15(25-4)17(14)22(21)19(23)12-8-10-13(24-3)11-9-12/h5-11H,1-4H3
SMILES: CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)OC)C(=CC=C3)OC)C(=S)SS2)C
Molecular Formula: C21H19NO3S3
Molecular Weight: 429.6 g/mol

6-METHOXY-5-(4-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE

CAS No.:

Cat. No.: VC8815798

Molecular Formula: C21H19NO3S3

Molecular Weight: 429.6 g/mol

* For research use only. Not for human or veterinary use.

6-METHOXY-5-(4-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE -

Specification

Molecular Formula C21H19NO3S3
Molecular Weight 429.6 g/mol
IUPAC Name (6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-methoxyphenyl)methanone
Standard InChI InChI=1S/C21H19NO3S3/c1-21(2)18-16(20(26)28-27-18)14-6-5-7-15(25-4)17(14)22(21)19(23)12-8-10-13(24-3)11-9-12/h5-11H,1-4H3
Standard InChI Key FQPKDFZWYPGWOY-UHFFFAOYSA-N
SMILES CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)OC)C(=CC=C3)OC)C(=S)SS2)C
Canonical SMILES CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)OC)C(=CC=C3)OC)C(=S)SS2)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name delineates its intricate framework:

  • A quinoline backbone fused with a dithiolo ring system at positions 3 and 4.

  • 6-Methoxy and 4-methoxybenzoyl substituents on the quinoline and benzoyl moieties, respectively.

  • 4,4-Dimethyl groups contributing to steric stabilization.

  • A thione (-C=S) group at position 1, enhancing electrophilicity.

Calculated Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₂₁NO₃S₃
Molecular Weight443.6 g/mol
IUPAC Name(6-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-methoxyphenyl)methanone
Key Functional GroupsMethoxy, benzoyl, thione, dithiolo

Note: Data derived from structural analysis and analogies to related dithioloquinolines.

Synthesis and Characterization Strategies

Synthetic Pathways

Dithioloquinolines are typically synthesized via multi-step protocols involving:

  • Quinoline Core Formation: Cyclocondensation of aminobenzonitrile derivatives with sulfur-containing reagents.

  • Dithiolo Ring Construction: Thiolation reactions using phosphorus pentasulfide (P₄S₁₀) or Lawesson’s reagent.

  • Functionalization: Methoxy and benzoyl groups are introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution.

For the target compound, critical steps would include:

  • Selective methoxylation at position 6 using methylating agents (e.g., dimethyl sulfate).

  • 4-Methoxybenzoyl incorporation via Friedel-Crafts acylation with 4-methoxybenzoyl chloride.

Representative Reaction Conditions

StepReagents/ConditionsPurpose
Quinoline FormationPOCl₃, DMF, 80°C, 6hCyclodehydration
Dithiolo AdditionLawesson’s reagent, toluene, refluxThiolation
MethoxylationNaH, MeI, DMF, 0°C → rtMethoxy group installation
BenzoylationAlCl₃, 4-MeO-benzoyl chloride, DCMAcylation at position 5

Spectroscopic Characterization

Key techniques for structural validation:

  • NMR Spectroscopy:

    • ¹H NMR: Methoxy singlets (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and dimethyl groups (δ 1.5–1.7 ppm).

    • ¹³C NMR: Carbonyl (C=O) at ~δ 190 ppm, thione (C=S) at δ 200–220 ppm.

  • Mass Spectrometry: Molecular ion peak at m/z 443.6 (M⁺) with fragments indicative of dithiolo cleavage.

  • IR Spectroscopy: Stretching vibrations for C=O (~1680 cm⁻¹), C=S (~1200 cm⁻¹), and aromatic C-H (~3050 cm⁻¹).

Electronic Properties and Reactivity

Frontier Molecular Orbitals

Density functional theory (DFT) calculations on analogous dithioloquinolines reveal:

  • Low Bandgap: ~2.1–2.5 eV due to π-conjugation across the dithiolo-quinoline system.

  • Electrophilic Sites: Thione sulfur and electron-deficient quinoline nitrogen.

Calculated Reactivity Descriptors

ParameterValue
HOMO Energy-5.8 eV
LUMO Energy-3.3 eV
Chemical Hardness (η)1.25 eV

Challenges and Future Directions

Synthetic Optimization

  • Regioselectivity: Controlling methoxy and benzoyl group positions during functionalization.

  • Scalability: Transitioning from batch to flow chemistry for dithiolo ring formation.

Biological Screening

Priority areas for testing:

  • Anticancer Activity: Targeting thioredoxin reductase overexpressed in tumors.

  • Antimicrobial Efficacy: Against methicillin-resistant Staphylococcus aureus (MRSA).

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